![molecular formula C14H13NO3 B1619912 [(1-Naphthylacetyl)amino]essigsäure CAS No. 6277-60-7](/img/structure/B1619912.png)

[(1-Naphthylacetyl)amino]essigsäure

Übersicht

Beschreibung

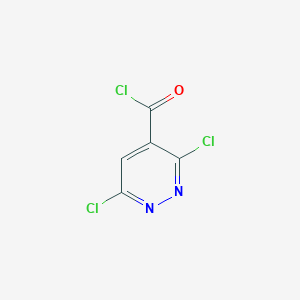

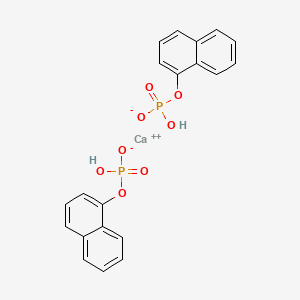

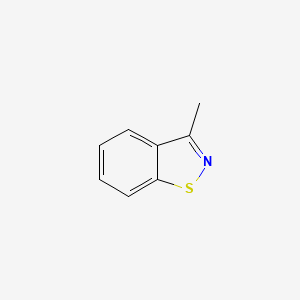

“[(1-Naphthylacetyl)amino]acetic acid” is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.261 . It is also known by its IUPAC name, 2-[(2-naphthalen-1-ylacetyl)amino]acetic acid .

Synthesis Analysis

The synthesis of N-acetyl-α-amino acids, which could potentially include “[(1-Naphthylacetyl)amino]acetic acid”, has been described in the literature . The process involves the acetylation of L-proline and 4-hydroxy-L-proline by acetic anhydride in aqueous solutions of the starting compounds on heating the reaction mixes from 50°C to 70°C .Molecular Structure Analysis

The molecular structure of “[(1-Naphthylacetyl)amino]acetic acid” consists of a naphthalene ring attached to an acetyl group, which is further linked to an aminoacetic acid group .Wissenschaftliche Forschungsanwendungen

Landwirtschaft: Steigerung des Gurkenwachstums

[(1-Naphthylacetyl)amino]essigsäure, ein Derivat von Naphthalin-Essigsäure (NAA), wurde auf seine Auswirkungen auf das Gurkenwachstum untersucht. Hohe Temperaturen können die Gurkenproduktion einschränken, indem sie die Geschlechtsausprägung und die physiologischen Stadien beeinflussen. Eine Studie hat gezeigt, dass die Blattapplikation von NAA das Wachstum, das Geschlechtsverhältnis und die Produktivität von Gurken unter hohen Temperaturen in semiariden Gebieten verbessern kann .

Steigerung des Ernteertrags: Weizenproduktion

Im Bereich der Steigerung des Ernteertrags, insbesondere bei Weizen, wurde die Verbindung verwendet, um die Wirkung der Blattapplikation von Aminosäuren, organischen Säuren und NAA zu untersuchen. Die Forschung zeigt, dass Behandlungen mit diesen Verbindungen die Fahnenblattfäche, das Chlorophyllverhältnis und die Gesamthöhe der Pflanze signifikant erhöhen können, was zu einer Steigerung der Weizenproduktion beiträgt .

Gartenbau: Entwicklung von Tomatenpflanzen

Die Anwendung von NAA wurde im Gartenbau erforscht, um ihre Auswirkungen auf das Wachstum und den Ertrag von Tomatenpflanzen zu untersuchen. Die Erhöhung der NAA-Zufuhr wurde mit einer signifikanten Erhöhung der Pflanzenhöhe in Verbindung gebracht, was für die kommerzielle Rentabilität der Tomatenproduktion entscheidend ist .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 1-naphthaleneacetic acid, interact with various cellular components

Mode of Action

It can be inferred from related compounds that it may interact with its targets to induce certain biochemical changes

Biochemical Pathways

It is known that similar compounds can be synthesized from glycolytic and citric acid cycle intermediates . Therefore, it is possible that [(1-Naphthylacetyl)amino]acetic acid may affect these or related pathways.

Pharmacokinetics

It is known that 1-naphthaleneacetic acid, a related compound, is considered to be only slightly toxic but can be toxic to animals at higher concentrations

Result of Action

It is known that 1-naphthaleneacetic acid, a related compound, can restore the agravitropic nature of root growth in certain plant species

Action Environment

It is known that the ph can affect the action of certain compounds, including amino acids Therefore, it is possible that environmental factors such as pH could influence the action of [(1-Naphthylacetyl)amino]acetic acid

Biochemische Analyse

Biochemical Properties

[(1-Naphthylacetyl)amino]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with amino acid transporters and enzymes involved in amino acid metabolism

Cellular Effects

[(1-Naphthylacetyl)amino]acetic acid has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell function includes modulation of calcium-permeable AMPA receptors, which play a role in synaptic plasticity and neuronal communication . These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular physiology.

Molecular Mechanism

The molecular mechanism of [(1-Naphthylacetyl)amino]acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can inhibit specific enzymes involved in amino acid metabolism, leading to alterations in cellular processes and metabolic pathways. Understanding these mechanisms is crucial for developing targeted therapies and studying the compound’s effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(1-Naphthylacetyl)amino]acetic acid can change over time due to its stability, degradation, and long-term effects on cellular function . The compound’s stability and degradation rates are essential factors in determining its efficacy and potential applications in biochemical research. Long-term studies have shown that the compound can have sustained effects on cellular processes, making it a valuable tool for studying biochemical reactions and cellular physiology.

Dosage Effects in Animal Models

The effects of [(1-Naphthylacetyl)amino]acetic acid vary with different dosages in animal models . At lower doses, the compound can have beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical research.

Metabolic Pathways

[(1-Naphthylacetyl)amino]acetic acid is involved in various metabolic pathways, including amino acid metabolism and glycolysis The compound interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of [(1-Naphthylacetyl)amino]acetic acid within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes via amino acid transporters, leading to its accumulation in specific cellular compartments. Understanding these transport mechanisms is crucial for studying the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

[(1-Naphthylacetyl)amino]acetic acid is localized in specific subcellular compartments, where it exerts its activity and function The compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific organelles

Eigenschaften

IUPAC Name |

2-[(2-naphthalen-1-ylacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-13(15-9-14(17)18)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZHJBUIQBHUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978434 | |

| Record name | N-[1-Hydroxy-2-(naphthalen-1-yl)ethylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6277-60-7 | |

| Record name | NSC34872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[1-Hydroxy-2-(naphthalen-1-yl)ethylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Ethoxyphenyl)azo]-p-cresol](/img/structure/B1619845.png)

![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-(9-oxo-9H-naphth[3,2,1-kl]acridin-2-yl)-](/img/structure/B1619847.png)

![Disodium 4,4'-bis[(2-hydroxy-1-naphthyl)azo]-5,5'-dimethyl[1,1'-biphenyl]-2,2'-disulphonate](/img/structure/B1619848.png)